molecular formula C9H6N2O3 B8686668 2,4-Diisocyanato-1-methoxybenzene CAS No. 14219-07-9

2,4-Diisocyanato-1-methoxybenzene

Cat. No.: B8686668
CAS No.: 14219-07-9
M. Wt: 190.16 g/mol
InChI Key: DZDVHNPXFWWDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diisocyanato-1-methoxybenzene is an aromatic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) at position 1 and two isocyanate (-N=C=O) groups at positions 2 and 3. The following analysis focuses on structurally related mono-isocyanate derivatives to infer trends in reactivity, stability, and applications.

Properties

CAS No.

14219-07-9

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

2,4-diisocyanato-1-methoxybenzene

InChI

InChI=1S/C9H6N2O3/c1-14-9-3-2-7(10-5-12)4-8(9)11-6-13/h2-4H,1H3

InChI Key

DZDVHNPXFWWDRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=C=O)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Functional Groups
4-Methoxyphenyl isocyanate C₈H₇NO₂ 149.15 5416-93-3 -OCH₃ (position 4) Isocyanate (-N=C=O)
5-Chloro-2-methoxyphenyl isocyanate C₈H₆ClNO₂ 199.60 55440-54-5 -OCH₃ (position 2), -Cl (position 5) Isocyanate, Chloro
1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene C₉H₇F₂NO₃ 215.16 923164-08-3 -OCH₃ (position 2), -OCF₂H (position 1) Isocyanate, Difluoromethoxy
2-Chloro-4-isocyano-1-methoxybenzene C₈H₅ClNO 167.59 Not Provided -OCH₃ (position 1), -Cl (position 2) Isocyano (-NC)
Key Observations:
  • Electron-Withdrawing vs. In contrast, chloro (-Cl) and difluoromethoxy (-OCF₂H) groups are electron-withdrawing, which may increase the isocyanate group's electrophilicity and reactivity . For example, 5-Chloro-2-methoxyphenyl isocyanate (CAS 55440-54-5) is expected to exhibit higher reactivity in nucleophilic addition reactions compared to 4-methoxyphenyl isocyanate (CAS 5416-93-3) due to the electron-withdrawing chloro substituent .
  • Fluorine’s electronegativity may also modulate the isocyanate group’s reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.